2-(N-Ethylanilino)ethanol
Description
Historical Context and Significance in Organic Chemistry
The historical significance of 2-(N-Ethylanilino)ethanol is deeply rooted in its role as a key intermediate for the synthesis of azo dyes. While specific historical discovery details are not extensively documented, its application in producing a range of dyes for textiles and other materials underscores its long-standing importance in industrial organic chemistry. The compound's value stems from its function as a coupling component in azo coupling reactions, a fundamental process in color chemistry.
Its significance in the broader field of organic chemistry is derived from its dual functionality. The presence of a nucleophilic tertiary amine and a hydroxyl group allows it to participate in a diverse array of chemical reactions. biosynth.com This bifunctionality enables its use in the construction of more complex molecular architectures, extending its utility beyond dyes to polymers and other functional materials. biosynth.comresearchgate.net Modern research continues to explore its reactivity, for instance, in studies of gas-phase rearrangements, highlighting its ongoing relevance in fundamental chemical research. nih.gov
Role as a Precursor and Intermediate in Advanced Synthesis
This compound is a versatile precursor and intermediate, primarily utilized in the synthesis of dyes, pigments, and increasingly, advanced functional materials. lookchem.com
Synthesis of Dyes and Pigments: The most established application of this compound is as a precursor to a wide variety of dyes. It acts as a coupling component that reacts with a diazotized aromatic amine (the diazo component) to form an azo compound, which is the basic structure of many synthetic colorants. This process is central to the production of numerous disperse, acid, and basic dyes.
Interactive Table: Dyes Synthesized from this compound
| Dye Class | Specific Dye Name |
| Disperse Dyes | Disperse Red 1 |
| Disperse Red 8 | |
| Disperse Red 13 | |
| Disperse Red 76 | |
| Disperse Orange 10 | |
| Acid Dyes | Acid Red 53 |
| Basic Dyes | Basic Red 18 |
| Basic Red 24 |
Data compiled from dye chemistry resources. epa.gov
Advanced Synthesis and Functional Materials: Beyond traditional applications, this compound is a key building block in the synthesis of advanced materials. Its derivatives are integral to the creation of nonlinear optical (NLO) chromophores, which are materials designed to manipulate light and are essential for applications in photonics and optoelectronics. For example, it can be reacted with compounds like 2-cyan-4-nitroaniline to produce azochromophores with specific light-absorbing properties (e.g., λmax = 548 nm).
Furthermore, its structure is amenable to incorporation into larger polymeric structures. Research has shown its use in synthesizing complex monomers, such as 2-(N-ethyl anilino)-4,6-bis(phenoxy-2-carbonyl chloride)-s-triazine, which can then undergo polycondensation to form specialized copolyamides. researchgate.net It also serves as an intermediate in the broader chemical industry for manufacturing products like surface-active agents.
The primary synthesis route to this compound itself involves the reaction of N-ethylaniline with ethylene (B1197577) oxide. google.com Patented methods describe solvent-free conditions using a taurine (B1682933) catalyst to achieve high yields and minimize byproducts. google.com Other documented methods include reacting N-ethylaniline with chloroethanol or with ethylene carbonate at high temperatures. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(N-ethylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-11(8-9-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVGFUIWHXLVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059056 | |
| Record name | Ethanol, 2-(ethylphenylamino)- | |
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Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-50-2 | |
| Record name | 2-(Ethylphenylamino)ethanol | |
| Source | CAS Common Chemistry | |
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| Record name | 2-(N-Ethylanilino)ethanol | |
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| Record name | 2-(N-Ethylanilino)ethanol | |
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| Record name | Ethanol, 2-(ethylphenylamino)- | |
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| Record name | Ethanol, 2-(ethylphenylamino)- | |
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| Record name | 2-(N-ethylanilino)ethanol | |
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| Record name | 2-(N-ETHYLANILINO)ETHANOL | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 2-(N-Ethylanilino)ethanol
Established methods for producing this compound primarily involve nucleophilic reactions, reductive alkylation, and various catalytic approaches. These methods have been refined over time to improve yield, purity, and cost-effectiveness.
The most common and well-documented method for synthesizing this compound is through the direct alkylation of N-ethylaniline with ethylene (B1197577) oxide. This reaction is a classic example of a nucleophilic addition, where the nitrogen atom of N-ethylaniline acts as a nucleophile, attacking one of the carbon atoms in the strained ethylene oxide ring. The reaction is typically conducted under controlled temperature conditions, often between 40-60°C, to manage its exothermic nature and prevent the formation of unwanted by-products.
Another established nucleophilic substitution route involves the reaction of N-ethylaniline with 2-chloroethanol (B45725). This method, however, often requires the use of a base to neutralize the hydrochloric acid formed as a byproduct and may be conducted in a high-polarity solvent. google.com
A variation of this nucleophilic approach involves the use of ethylene carbonate as the source of the hydroxyethyl (B10761427) group. This reaction is carried out at a higher temperature (around 170°C) and is catalyzed by lithium chloride. google.com
Reductive alkylation offers an alternative pathway to this compound, often starting from different precursors. One such strategy involves the reaction of nitrobenzene (B124822) with ethanol (B145695) in a one-pot synthesis. This process combines the reduction of the nitro group to an amine and the subsequent N-alkylation of the resulting aniline (B41778) with ethanol. researchgate.net Catalysts like Raney nickel are employed, and the reaction is typically carried out under pressure and elevated temperatures. researchgate.net
Another reductive amination approach involves the reaction of aniline with acetaldehyde (B116499) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). google.comgoogle.com This two-step, one-pot process first forms a Schiff base through the nucleophilic attack of aniline on acetaldehyde, which is then reduced to N-ethylaniline. google.comresearchgate.net While this produces the N-ethylaniline intermediate, further reaction with an appropriate source of a hydroxyethyl group would be necessary to yield this compound.
Various catalysts have been developed to improve the efficiency and selectivity of this compound synthesis. In the reaction between N-ethylaniline and ethylene oxide, catalysts such as acetic acid, zinc chloride (ZnCl₂), sodium dihydrogen phosphate (B84403) (NaH₂PO₄), and toluene (B28343) sulfuric acid zinc have been utilized, with reported yields ranging from 88% to 93%. google.com
More recently, taurine (B1682933) (2-aminoethanesulfonic acid) has been patented as a mild, non-toxic, and efficient catalyst for the solvent-free synthesis of this compound from N-ethylaniline and ethylene oxide. google.com This method boasts high yields (98.2–99.4%) and purity (≥98%) and aligns with green chemistry principles due to its solvent-free nature and the reusability of the catalyst. The proposed mechanism involves the activation of ethylene oxide by taurine, facilitating the nucleophilic attack by N-ethylaniline.
Palladium-based catalysts, such as Pd/SBA-15, have been shown to be effective in the one-pot reductive alkylation of nitrobenzene with ethanol to produce N-ethylaniline. researchgate.net The size of the palladium nanoparticles has been found to be a crucial factor in determining the selectivity towards the desired product. researchgate.net
Exploration of Novel Synthetic Pathways and Mechanistic Insights
Research continues to explore new methods and understand the underlying mechanisms to further optimize the synthesis of this compound.
A patented method utilizes taurine as a catalyst in a solvent-free reaction between N-ethylaniline and ethylene oxide. google.com This approach employs a programmed heating schedule, reaching temperatures of 120–140°C, and achieves high yields and purity. The use of taurine, a biocompatible and inexpensive compound, represents a move towards more sustainable and environmentally friendly synthesis.
Another approach involves the use of ionic liquids as recyclable catalysts, although their higher initial cost can be a drawback compared to taurine. The reaction of N-ethylaniline with ethylene carbonate under the catalysis of lithium chloride at 170°C also represents a less conventional route. google.com
Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities. In the reaction of N-ethylaniline with ethylene oxide, over-alkylation can occur, leading to the formation of N-polyoxyethylene derivatives. If acidic catalysts like acetic acid are used, esterification of the product can also be a significant side reaction. google.com
When using 2-chloroethanol as a reactant, the formation of byproducts can be influenced by the solvent and reaction conditions. google.com In reductive alkylation methods starting from nitrobenzene and ethanol, the primary side product is often N,N-diethylaniline, resulting from double alkylation. researchgate.net The selectivity towards mono-alkylation can be influenced by the catalyst and reaction parameters. researchgate.net For instance, in one reported method, the selectivity for N,N-diethylaniline was kept low (0-4%). researchgate.net
In the synthesis of N-ethylaniline via reductive amination of aniline and acetaldehyde, the formation of N,N-diethylaniline is a potential side reaction if the molar ratio of acetaldehyde to aniline is too high. google.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is a pivotal step towards developing more sustainable and environmentally benign chemical processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and maximizing the efficiency of chemical reactions. In the context of this compound production, this has led to the development of innovative synthetic routes that offer significant advantages over traditional methods.
One of the most notable green synthetic methods for this compound involves the direct, solvent-free reaction of N-ethylaniline with ethylene oxide, utilizing taurine as a catalyst. google.com This approach, detailed in Chinese patent CN108117492A, exemplifies several key green chemistry principles. google.com By eliminating the need for a solvent, the process reduces waste and the environmental impact associated with solvent production and disposal. google.com Taurine, a naturally occurring amino acid, is an environmentally friendly and non-toxic catalyst. google.com Its mild acidity (pH 4.1-5.6) is crucial for minimizing the formation of by-products. google.com This method boasts high atom economy as the reactants are directly incorporated into the final product with no other by-products generated, meaning no purification is necessary. google.com The reaction is typically carried out with a slight excess of ethylene oxide and a small percentage of taurine, heated in a programmed manner to 100-150°C for 2-6 hours. google.com
In contrast, traditional methods for synthesizing this compound, such as the N-ethylaniline-chloroethanol method, are less environmentally friendly. google.com This older process requires the use of a strong polar solvent and an inorganic base, and the reaction generates significant wastewater that requires treatment. google.com Furthermore, the product from this method necessitates purification via vacuum distillation, adding to the energy consumption and potential for waste generation. google.com
Another green approach that has been explored for similar syntheses involves the use of ionic liquids. For instance, patent CN102942494B describes the use of ionic liquids like imidazolium (B1220033) or quaternary ammonium (B1175870) salts as both the solvent and catalyst for the synthesis of N-hydroxyethylaniline from aniline and 2-chloroethanol. While this specific patent does not focus on this compound, the principles are adaptable. Ionic liquids are often considered "green" solvents due to their low vapor pressure and recyclability, although their initial cost can be higher than traditional solvents.
The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of reaction steps and the associated waste. researchgate.net A novel one-pot method has been proposed for the synthesis of N-alkyl arylamines from nitroaromatic compounds and alcohols. researchgate.net This process combines the in-situ generation of hydrogen from alcohol reforming, the reduction of the nitro group, and the subsequent N-alkylation in a single reactor with the same catalyst. researchgate.net For the synthesis of N-ethylaniline from nitrobenzene and ethanol, this method has demonstrated high selectivity and conversion rates. researchgate.net
The following table summarizes and compares different synthetic pathways for this compound and related compounds, highlighting the application of green chemistry principles.
| Synthetic Method | Reactants | Catalyst/Reagents | Solvent | Key Reaction Conditions | Yield | Green Chemistry Aspects |
| Taurine-Catalyzed Synthesis | N-ethylaniline, Ethylene oxide | Taurine | Solvent-free | Programmed heating to 100-150°C | High | High atom economy, solvent-free, non-toxic and reusable catalyst, no by-products. google.com |
| N-ethylaniline-chloroethanol Method | N-ethylaniline, Chloroethanol | Inorganic base | Strong polar solvent | 120-130°C | ~90% | Generates significant wastewater, requires product purification. google.com |
| Ionic Liquid Method (adapted) | N-ethylaniline, 2-Chloroethanol | Ionic Liquids (e.g., imidazolium salts) | Ionic Liquid | Optimized temperature | 85-92% (for N-hydroxyethylaniline) | Recyclable solvent/catalyst, but higher initial cost. |
| One-Pot Reductive Alkylation | Nitrobenzene, Ethanol | Identical catalyst for all steps | Water | 413 K, 1 MPa pressure | 85.9% selectivity for N-ethylaniline | One-pot synthesis reduces waste, in-situ hydrogen generation. researchgate.net |
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(N-Ethylanilino)ethanol. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's structure.
¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. Key chemical shifts include a triplet at approximately 1.2 ppm, which is indicative of the methyl (CH₃) protons of the ethyl group, and a multiplet around 3.6 ppm corresponding to the methylene (B1212753) protons adjacent to the hydroxyl group (CH₂-OH). Other signals for the aromatic protons and the other methylene groups appear at distinct chemical shifts, allowing for the complete assignment of the proton environment.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A predictable spectrum for this compound would show distinct peaks for each unique carbon atom, including the two carbons of the ethyl group, the two carbons of the ethanol (B145695) moiety, and the carbons of the phenyl ring. guidechem.com The specific chemical shifts are sensitive to the local electronic environment, confirming the connectivity of the atoms.
A representative summary of expected ¹H NMR data is presented below:
| Proton Type | Approximate Chemical Shift (δ, ppm) in CDCl₃ |
| Methyl (CH₃) | 1.2 (triplet) |
| Methylene (N-CH₂) | ~3.4 (quartet) |
| Methylene (CH₂-OH) | 3.6 (multiplet) |
| Aromatic (C₆H₅) | ~6.6-7.3 (multiplets) |
| Hydroxyl (OH) | Variable, depends on concentration and solvent |
This table is a representation of typical values and may vary based on experimental conditions.
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nist.gov
Electron Ionization (EI-MS): Under electron ionization, this compound will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight (165.23 g/mol ). guidechem.com The fragmentation pattern is a key feature. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines and is expected to be a primary feature in the mass spectrum of this compound. arizona.edumiamioh.edu
Tandem Mass Spectrometry (MS/MS): Tandem MS, or MS/MS, provides more detailed structural information by isolating the molecular ion or a specific fragment ion and subjecting it to further fragmentation. nih.gov This technique can be used to confirm the connectivity of the molecule by analyzing the daughter ions produced. For instance, the fragmentation of the protonated molecule [M+H]⁺ can be studied to elucidate the gas-phase chemistry of this compound. google.com While direct tandem MS studies on this compound are not extensively detailed in the provided context, research on analogous compounds like 2-(N-methylanilino)ethanol shows that unexpected rearrangements, such as the Smiles rearrangement, can occur under collision-induced dissociation, highlighting the complexity of fragmentation processes. nih.gov
Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of this compound, aiding in its identification in complex mixtures. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 166.12265 | 136.4 |
| [M+Na]⁺ | 188.10459 | 142.2 |
| [M-H]⁻ | 164.10809 | 139.8 |
Data sourced from predicted values. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-N stretching vibrations can also be observed. Conformance to a reference infrared spectrum is a standard quality control test for this compound. avantorsciences.comavantorsciences.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores. upi.edu The aromatic phenyl ring in this compound acts as a chromophore. The UV-Vis spectrum will show absorption bands in the ultraviolet region, characteristic of the π to π* transitions of the benzene (B151609) ring. upi.edu The choice of solvent is critical for accurate UV-Vis analysis, as the solvent itself should be transparent in the wavelength range of interest. sigmaaldrich.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. Both high-performance liquid chromatography and gas chromatography are commonly employed.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. Reverse-phase HPLC methods are frequently used. sielc.com
A typical HPLC method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape. sielc.com For applications where the eluent is introduced into a mass spectrometer (LC-MS), volatile buffers like formic acid are preferred. sielc.com Purity assessment by HPLC is a common quality control parameter, with typical purities specified as greater than 95% or 98%. lgcstandards.comtcichemicals.com The detection is often performed using a UV detector at a specific wavelength. oiv.int
| Parameter | Typical Condition |
| Column | C18 |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic acid) |
| Elution Type | Isocratic or Gradient |
| Detection | UV |
This table represents a general HPLC methodology and specific conditions can be optimized for different applications.
Gas Chromatography (GC) is a standard method for assessing the purity of this compound and for analyzing any volatile impurities. avantorsciences.comcookechem.com The compound is sufficiently volatile to be analyzed by GC, often with a high-temperature capillary column such as an HP-5MS. rsc.org
For analysis, the instrument is set with specific inlet and detector temperatures, and a temperature program for the oven is used to ensure the separation of components. rsc.org Helium is commonly used as the carrier gas. rsc.org Purity levels of >97.0% or ≥98.0% as determined by GC are frequently reported for commercial grades of this chemical. cookechem.comavantorsciences.com
| Parameter | Typical Condition |
| Column | Capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Inlet Temperature | ~250 °C |
| Detector Temperature | ~280 °C |
| Purity Specification | >95% to >98% |
This table outlines general GC parameters; specific conditions will vary based on the analytical goal.
Advanced Analytical Method Validation for this compound
Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. For the UPLC analysis of this compound, validation would be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The validation process would encompass the evaluation of several key parameters.
Linearity establishes the relationship between the concentration of an analyte and the analytical signal. For this compound, this would involve preparing a series of standard solutions at different concentrations and analyzing them using the UPLC method. The resulting peak areas would be plotted against the corresponding concentrations, and a linear regression analysis would be performed. A high correlation coefficient (typically R² > 0.99) would indicate a strong linear relationship. For example, in the UPLC analysis of similar aromatic amines, linearity is often established over a concentration range relevant to the expected levels in samples. nih.govnih.gov
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of this compound is spiked into a blank matrix. The analysis is then carried out, and the percentage of the spiked analyte that is recovered is calculated. For many validated UPLC methods for related compounds, accuracy is reported as the percentage recovery, with acceptance criteria typically falling within 98-102%. waters.comresearchgate.netmedipol.edu.tr
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability assesses the precision over a short interval of time with the same analyst and equipment, while intermediate precision evaluates the effects of different days, analysts, or equipment. For UPLC methods, the acceptance criterion for precision is often an RSD of less than 2%. nih.govwaters.commedipol.edu.tr
Table 1: Illustrative Method Validation Parameters for Aromatic Amine Analysis by UPLC Data presented here is analogous, based on published methods for structurally similar compounds, as specific data for this compound is not publicly available.
| Parameter | Typical Range/Value | Acceptance Criteria | Reference |
| Linearity (R²) | > 0.999 | > 0.99 | nih.gov |
| Accuracy (% Recovery) | 98.80% - 101.50% | 98.0% - 102.0% | nih.gov |
| Precision (Repeatability, %RSD) | < 1.5% | < 2.0% | nih.govwaters.com |
| Precision (Intermediate, %RSD) | < 1.0% | < 2.0% | nih.gov |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. d-nb.info
These limits are crucial for the analysis of impurities, where very low concentrations need to be reliably measured. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), with a common approach using an S/N of 3 for the LOD and 10 for the LOQ. d-nb.info For UPLC methods, particularly when coupled with mass spectrometry, very low LOD and LOQ values can be achieved, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. For UV-based UPLC methods, the sensitivity is also high, with LOQs for similar aromatic amines often reported in the low µg/mL to ng/mL range. nih.govmedipol.edu.tr
Table 2: Illustrative LOD and LOQ Values for Aromatic Amine Analysis by UPLC Data presented here is analogous, based on published methods for structurally similar compounds, as specific data for this compound is not publicly available.
| Parameter | Illustrative Value (µg/mL) | Basis of Determination | Reference |
| Limit of Detection (LOD) | 0.23 - 0.59 | Signal-to-Noise Ratio (S/N) of 3 | nih.gov |
| Limit of Quantification (LOQ) | 0.71 - 1.78 | Signal-to-Noise Ratio (S/N) of 10 | nih.gov |
Chemical Reactivity and Transformation Mechanisms
Mechanisms of Azo Coupling Reactions Involving 2-(N-Ethylanilino)ethanol
Azo coupling is a cornerstone of industrial dye and pigment synthesis, proceeding via an electrophilic aromatic substitution mechanism. In this reaction, an aromatic diazonium ion, acting as an electrophile, attacks an activated aromatic ring, the coupling partner. organic-chemistry.orgwikipedia.org For this compound, the N-ethylanilino group activates the benzene (B151609) ring, making it nucleophilic.
The general mechanism involves the following steps:
Formation of the Electrophile : An aromatic primary amine is treated with a nitrous acid source (typically sodium nitrite (B80452) in an acidic medium) to generate a highly reactive aryldiazonium salt.
Electrophilic Attack : The aryldiazonium cation attacks the electron-rich ring of the coupling partner, such as this compound. wikipedia.org The substitution preferentially occurs at the para-position relative to the activating N-ethylamino group. organic-chemistry.orgwikipedia.org If the para-position is blocked, the ortho-position becomes the site of attack. wikipedia.org
Proton Loss : A proton is eliminated from the intermediate sigma complex (also known as an arenium ion) to restore aromaticity, yielding the final azo compound characterized by the -N=N- linkage.
The pH of the reaction medium is a critical factor; the reaction is typically carried out in mildly acidic or neutral conditions. organic-chemistry.org For coupling partners like phenols, a higher pH is favorable because it increases the concentration of the more reactive phenoxide ion, but for anilines, the conditions must be managed to ensure the amino group remains sufficiently nucleophilic.
This compound serves as a key coupling component in the synthesis of specific chromophores. For instance, it undergoes an azo coupling reaction with diazotized 2-cyano-4-nitroaniline to produce the azochromophore N-ethyl-N-(2-hydroxylethyl)-4-(2-cyano-4-nitrophenylazo)aniline (AZ1). sigmaaldrich.com It also couples with 2-amino-5-formylthiophene in the synthesis of nonlinear optical chromophores. sigmaaldrich.com
Rearrangement Reactions and Fragmentation Pathways
The structure of this compound allows for unique rearrangement and fragmentation behaviors, particularly in the gas phase as studied by mass spectrometry.
A notable gas-phase reaction is the nitrogen-oxygen Smiles rearrangement, which occurs upon collisional activation of deprotonated N-alkyl-substituted 2-anilinoethanols. nist.govnih.gov This rearrangement is unlikely for deprotonated 2-anilinoethanol (B49455) itself because the negative charge is more stable on the nitrogen atom. nist.govnih.gov However, when the amino hydrogen is replaced by an alkyl group, as in this compound, the negative charge is localized on the oxygen atom of the alcohol group, facilitating the rearrangement. nih.govnih.gov
The mechanism proceeds through the following steps:
The alkoxide ion attacks the ipso-carbon of the aniline (B41778) ring.
A five-membered ring transition state is formed. nih.gov
This intermediate then fragments, leading to the loss of a neutral molecule and the formation of a phenoxide ion. nih.gov
Studies on the analogous compound, 2-(N-methylanilino)ethanol, confirmed this pathway. nih.gov While the Smiles rearrangement does occur for N-ethyl substituted compounds, the abundance of the resulting phenoxide ion is significantly lower compared to the N-methyl analogue. nist.govnih.gov
Collision-induced dissociation (CID) is a mass spectrometry technique used to induce fragmentation of selected ions to elucidate their structure. CID studies of deprotonated N-alkylanilinoethanols provide critical insights into their fragmentation pathways.
For deprotonated 2-(N-methylanilino)ethanol, CID experiments show that the dominant fragmentation pathway is the Smiles rearrangement, which yields a phenoxide ion (C₆H₅O⁻). nist.govnih.gov This contrasts sharply with deprotonated 2-anilinoethanol (where the N-alkyl group is absent), which fragments to form an anilide anion (C₆H₅NH⁻, m/z 92) rather than a phenoxide ion. nih.govnih.gov The presence of the N-alkyl substituent is therefore decisive in directing the fragmentation pathway toward the Smiles rearrangement. nih.gov
To definitively confirm the mechanism, isotopic labeling studies were performed on 2-(N-methylanilino)ethanol-¹⁸O. Collisional activation of the deprotonated, labeled compound produced an intense peak corresponding to the ¹⁸O-phenoxide ion ([C₆H₅¹⁸O]⁻), verifying that the oxygen atom in the final phenoxide product originates from the alcohol group. nist.govnih.govnih.gov For this compound, while the same pathway exists, it results in a rearrangement ion of much lower abundance. nist.govnih.gov
| Precursor Compound | Primary Fragmentation Pathway | Major Product Ion | m/z (Mass-to-charge ratio) | Reference |
|---|---|---|---|---|
| 2-Anilinoethanol | C-N Bond Cleavage | Anilide anion | 92 | nih.gov, nih.gov |
| 2-(N-Methylanilino)ethanol | Smiles Rearrangement | Phenoxide ion | 93 | nih.gov, nih.gov |
| This compound | Smiles Rearrangement | Phenoxide ion (lower abundance) | 93 | nist.gov, nih.gov |
Derivatization Strategies and Functional Group Transformations
The functional groups of this compound—a secondary aromatic amine and a primary alcohol—allow for a variety of chemical transformations, making it a versatile intermediate.
This compound can undergo reactions with nitrogen-containing acids. It reacts with nitrous acid to form azobenzene (B91143). biosynth.com Furthermore, the presence of both nitro and hydroxyl groups makes it an effective reagent for reactions with nitric acid, facilitating the synthesis of various nitro compounds. biosynth.com
This compound is a reactive compound utilized in the synthesis of polymeric materials. biosynth.com Its structure is suitable for creating polymers with specific functionalities. It can also be used to encapsulate other molecules, protecting them from environmental conditions. biosynth.com The ability of its functional groups to form hydrogen bonds is a key factor that makes it an efficient component in the synthesis of polymers. biosynth.com For example, poly(2-ethylaniline) (PEAn), derived from a related monomer, has been embedded into dextran (B179266) hydrogels to serve as a host for drug encapsulation. researchgate.net
Applications in Specialized Chemical Research
Role in Dye Chemistry and Chromophore Development
2-(N-Ethylanilino)ethanol is a fundamental component in the synthesis of colored compounds, particularly azo dyes and advanced nonlinear optical (NLO) chromophores. sigmaaldrich.comsigmaaldrich.cnbiocompare.com Its aromatic amine structure is readily functionalized, making it a valuable coupling agent in diazotization-coupling reactions. wpmucdn.comdocsity.com
The primary application of this compound in dye chemistry is as a coupling component. wpmucdn.comdocsity.com In this role, it reacts with a diazonium salt, an electrophilic species typically formed from an aromatic amine, to create an azo compound characterized by the -N=N- functional group. wpmucdn.com This azo linkage is a powerful chromophore that imparts color to the final molecule. wpmucdn.com
A well-documented example is the synthesis of the diazo dye "Red 13". wpmucdn.comdocsity.com The process begins with the diazotization of an aminobenzene, such as 2-chloro-4-nitroaniline, using sodium nitrite (B80452) in an acidic medium to form a diazonium salt intermediate. wpmucdn.com This intermediate then undergoes an electrophilic aromatic substitution reaction with this compound, which acts as the nucleophilic coupling component, to yield the final azo dye. wpmucdn.comdocsity.com
Similarly, this compound is used to synthesize thiophene-based azo dyes. sapub.orgresearchgate.net In these syntheses, substituted 2-aminothiophenes are diazotized and then coupled with this compound to produce a range of disperse dyes. sapub.orgresearchgate.net It is also a key reactant in the production of various other azo dyes and pigments, serving as an intermediate for their synthesis. mdpi.comgoogle.com
A prominent example of its use is in the creation of the azochromophore known as AZ1. sigmaaldrich.cnmit-ivy.comsigmaaldrich.com This compound, N-ethyl-N-(2-hydroxylethyl)-4-(2-cyano-4-nitrophenylazo)aniline, is synthesized via the azo coupling of diazotized 2-cyan-4-nitroaniline with this compound. sigmaaldrich.cnmit-ivy.comsigmaaldrich.com
Table 1: Examples of Azo Dyes Synthesized Using this compound
| Diazo Component Precursor | Coupling Component | Resulting Azo Dye/Chromophore |
| 2-chloro-4-nitroaniline | This compound | Diazo Dye Red 13 wpmucdn.com |
| 2-cyan-4-nitroaniline | This compound | Azochromophore AZ1 sigmaaldrich.cnmit-ivy.comsigmaaldrich.com |
| Substituted 2-aminothiophenes | This compound | Thiophene-based Azo Dyes sapub.orgresearchgate.net |
| 4-nitroaniline | This compound | 2-(ethyl(4-((4-nitrophenyl)diazenyl)phenyl)amino)ethanol mdpi.com |
The same reactivity that makes this compound valuable in dye synthesis also underpins its use in creating sophisticated materials for photonics and optoelectronics. It serves as a precursor for nonlinear optical (NLO) chromophores, which are molecules designed to manipulate light in unique ways. sigmaaldrich.combiocompare.com
Research has shown that this compound can be coupled with molecules like 2-amino-5-formylthiophene to synthesize NLO chromophores. sigmaaldrich.comsigmaaldrich.cnbiocompare.comsigmaaldrich.com The resulting molecules possess desirable optical properties. The azochromophore AZ1, derived from this compound, is also noted for its importance in developing electro-optic polymers and other NLO materials. sigmaaldrich.cnmit-ivy.com
Further advancing its application in this field, researchers have synthesized a novel methacrylic monomer, 3,5-bis{2-[N-ethyl-4-(4-nitrophenyldiazenyl)phenylamino]ethoxy}benzyl methacrylate (B99206), starting from this compound. mathnet.ru This bi-chromophore monomer can be polymerized to create materials with significant NLO activity. mathnet.ruresearchgate.net Additionally, this compound is a starting material in multi-step syntheses to create complex D-π-A′-π-A chromophores, which have shown high first hyperpolarizability values, a key metric for NLO performance. mdpi.com
Table 2: Research Findings on NLO Chromophores from this compound
| Reactant Coupled with this compound | Resulting Chromophore/Monomer | Application Area |
| 2-amino-5-formylthiophene | Thiophene-based NLO Chromophore sigmaaldrich.comsigmaaldrich.cnbiocompare.com | Photonics, Optoelectronics |
| 2-cyan-4-nitroaniline | Azochromophore AZ1 sigmaaldrich.cnmit-ivy.com | Electro-optic Polymers, NLO Materials |
| (Multi-step synthesis) | 3,5-bis{2-[N-ethyl-4-(4-nitrophenyldiazenyl)phenylamino]ethoxy}benzyl methacrylate mathnet.ru | NLO Polymers mathnet.ruresearchgate.net |
| (Multi-step synthesis) | D-π-A′-π-A Chromophores with Quinoxaline Core mdpi.com | High-performance NLO materials mdpi.com |
Contributions to Polymer Science and Material Chemistry
This compound functions as a reactive building block in the synthesis of specialized polymers and materials. biosynth.com Its bifunctional nature, with both a reactive secondary amine and a hydroxyl group, allows for its incorporation into polymer backbones or side chains. biosynth.comresearchgate.net
In one area of research, this compound is used to create acrylate-based photopolymerizable azo-dyes. rsc.org These specialized dyes can be incorporated into resin formulations for 4D printing. The resulting materials are light-activated shape memory polymers, demonstrating the role of the compound in creating advanced, functional materials. rsc.org
The compound is also a precursor for synthesizing amphiphilic polyelectrolytes functionalized with azobenzene (B91143) chromophores. researchgate.net In a typical synthesis, this compound is first reacted with acryloyl chloride to form the monomer 2-(phenylethylamino)ethyl acrylate (B77674) (PEA). researchgate.net This monomer is then copolymerized, often with acrylic acid, to create a precursor polymer that can be further modified. researchgate.net These polymers have potential applications in areas like reversible data storage and photo-actuators. researchgate.net Its role in creating polymers with NLO properties, as discussed in the previous section, further highlights its contribution to material chemistry. mathnet.ruresearchgate.net
Intermediacy in Pharmaceutical and Agrochemical Synthesis
Beyond materials science, this compound is cited as a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.comcymitquimica.comechemi.com While specific, publicly documented pathways to commercial products are not extensively detailed in the provided research, its chemical structure is relevant to these fields. cymitquimica.com Organic compounds containing amine and alcohol functionalities are common scaffolds in medicinal chemistry and in the development of biologically active molecules for agriculture. guidechem.comcymitquimica.com Its potential use as a building block in these sectors is noted, suggesting it serves as a starting point for more complex target molecules. cymitquimica.comgoogle.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of 2-(N-Ethylanilino)ethanol and Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like this compound. rsc.orgnrel.gov While comprehensive quantum chemical studies specifically targeting this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to analogous systems, such as other N-alkylanilines and their derivatives. researchgate.netbohrium.com
Typically, DFT calculations employing functionals like B3LYP with basis sets such as 6-31G* are used to optimize molecular geometries and predict vibrational frequencies. researchgate.net These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's most stable conformation. Furthermore, theoretical vibrational spectra can be computed and compared with experimental data from techniques like FTIR and Raman spectroscopy to validate the computational model. researchgate.netbohrium.com
One area where theoretical calculations are particularly insightful is in the study of reaction mechanisms. For instance, in the context of mass spectrometry, the collision-induced dissociation of deprotonated 2-(N-methylanilino)ethanol has been shown to undergo a Smiles rearrangement. nih.gov A comparative study noted that deprotonated this compound also undergoes this rearrangement to form a phenoxide ion, although to a much lesser extent (6% relative abundance compared to 40% for the methyl analog). nih.gov This suggests a higher energy barrier for the transition state involved in the rearrangement of the ethyl derivative, a hypothesis that could be further investigated using quantum chemical calculations to model the reaction pathway and determine the activation energies.
The electronic properties of this compound and its derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined through quantum chemical calculations. nih.gov The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. For instance, in the study of disperse azo dyes derived from N,N-alkylanilines, TD-DFT calculations have been successfully used to predict their electronic absorption maxima, which showed good agreement with experimental data. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of molecules like this compound over time. While specific MD studies on this compound are scarce in the literature, the principles of such simulations are well-established for similar molecules, including various N-alkylanilines. tandfonline.comacs.org
MD simulations can provide detailed information about the flexibility of the molecule, particularly the rotation around key single bonds. For this compound, the critical dihedral angles would include the C-C-N-C torsion angle of the ethyl group and the C-N-C-C torsion angle of the ethanolamine (B43304) chain. The conformational space of the molecule is defined by the potential energy surface associated with the rotation around these bonds.
A conformational analysis of the related molecule, N-(2-(2-pyridyl)-ethyl)aniline, revealed significant changes in its torsion angles upon coordination to a cobalt ion, highlighting the conformational flexibility of such N-substituted anilines. pku.edu.cn The study identified four key torsion angles that define the ligand's conformation, and the differences in these angles between the free and complexed states were quantified, demonstrating the adaptability of the molecular structure. pku.edu.cn It is expected that this compound would exhibit similar conformational isomerism, with different conformers being accessible at room temperature. The relative populations of these conformers could be predicted through detailed conformational analysis, which would involve systematically rotating the flexible bonds and calculating the energy of each resulting structure.
The following table outlines the key torsion angles that would be central to a conformational analysis of this compound.
| Dihedral Angle | Description | Expected Flexibility |
| C-C-N-C (ethyl) | Rotation of the ethyl group around the C-N bond | High |
| C-N-C-C (ethanol) | Rotation of the hydroxyethyl (B10761427) group around the N-C bond | High |
| N-C-C-O (ethanol) | Rotation around the C-C bond of the ethanol (B145695) moiety | High |
| C-C-N-Aromatic | Rotation of the entire ethylaminoethanol (B8294368) substituent relative to the phenyl ring | Moderate |
Structure-Activity Relationship (SAR) Studies on this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical structure influence its biological activity. While SAR studies focusing directly on a broad series of this compound analogues are not widely reported, research on related compounds provides valuable insights.
One pertinent study investigated a series of 2-anilino triazolopyrimidines as potential anticancer agents that inhibit tubulin polymerization. nih.gov This study included analogues with different substituents on the aniline (B41778) ring, allowing for a systematic evaluation of their impact on antiproliferative activity. The findings from this research are particularly relevant as they highlight the role of the N-aryl substituent.
The study revealed that small, electron-releasing substituents at the para-position of the aniline ring were favorable for activity. A clear trend was observed for the antiproliferative activity against various cancer cell lines, with the order of potency being: methyl > ethyl > methoxy. nih.gov Larger alkyl or alkoxy groups at the para-position led to a significant decrease in activity. This suggests that both electronic and steric factors play a crucial role in the interaction of these molecules with their biological target.
The table below summarizes the structure-activity relationship observed for electron-releasing substituents at the para-position of the anilino moiety in the triazolopyrimidine series. nih.gov
| Substituent at para-position | Relative Antiproliferative Activity |
| Methyl (Me) | +++ |
| Ethyl (Et) | ++ |
| Methoxy (OMe) | + |
| Ethoxy (OEt) | - |
| n-Propyl (n-C₃H₇) | - |
| iso-Propyl (i-C₃H₇) | - |
Activity Ranking: +++ (High), ++ (Moderate), + (Low), - (Very Low/Inactive)
These findings suggest that for analogues of this compound, modifications to the ethyl group or the phenyl ring could significantly modulate their biological effects. For instance, the introduction of small, electron-donating groups on the phenyl ring might enhance certain activities, while larger or electron-withdrawing groups could diminish them. Such hypotheses, derived from SAR studies on related scaffolds, provide a rational basis for the design of novel this compound derivatives with tailored properties.
Environmental Aspects and Fate of 2 N Ethylanilino Ethanol
Biodegradation Pathways in Aquatic and Terrestrial Environments
The biodegradation of 2-(N-Ethylanilino)ethanol is not extensively documented in scientific literature. However, insights can be drawn from studies on analogous compounds, particularly aniline (B41778) and its N-substituted derivatives. Generally, synthetic dyes and their intermediates are known to be recalcitrant to biodegradation due to their complex structures and synthetic origin. nih.gov
In aerobic environments, microorganisms are capable of degrading aromatic compounds. For aniline, a common degradation pathway involves enzymatic action by aniline dioxygenase and catechol 2,3-dioxygenase. nih.gov This process typically leads to the cleavage of the aromatic ring. It is plausible that this compound could undergo a similar initial attack, targeting the aniline ring. The presence of the N-ethyl and N-hydroxyethyl substituents, however, may influence the rate and pathway of degradation. Some substituted anilines have been shown to be resistant to degradation by certain bacterial strains. nih.gov
Under anaerobic conditions, such as those found in sediments and some wastewater treatment systems, the degradation of N-substituted aromatics can be more challenging. While some anaerobic microorganisms can reduce nitro and azo groups, the resulting aromatic amines can be persistent. oup.comwur.nl The mineralization of aniline itself in methanogenic consortia has been reported to be recalcitrant. oup.com Therefore, it is anticipated that this compound would exhibit limited biodegradation under anaerobic conditions.
Table 1: Potential Biodegradation Intermediates of Related Aniline Compounds This table is based on known degradation pathways of similar compounds and represents hypothesized intermediates for this compound.
| Intermediate Compound | Potential Precursor | Environment | Degradation Pathway |
| Catechol | Aniline | Aerobic | Ring hydroxylation |
| N-Ethylaniline | This compound | Aerobic/Anaerobic | Dealkylation |
| Aniline | N-Ethylaniline | Aerobic/Anaerobic | Dealkylation |
| Aromatic Amines | Azo Dyes | Anaerobic | Reductive cleavage |
Sorption and Transport Mechanisms in Environmental Matrices
The mobility of this compound in the environment is governed by its sorption to soil and sediment particles. The sorption behavior of aromatic amines is complex and influenced by soil properties, pH, and the chemical's own characteristics. epa.gov
For aniline and its derivatives, cation exchange is a primary sorption mechanism, particularly in acidic to neutral soils where the amine group is protonated. epa.gov As an N-substituted aniline, this compound is expected to exhibit similar pH-dependent sorption. At lower pH values, the protonated form would be more prevalent, leading to stronger adsorption to negatively charged soil colloids and organic matter. This would decrease its mobility in the subsurface environment.
Table 2: Factors Influencing the Sorption and Transport of this compound This table synthesizes general principles of aniline sorption to predict the behavior of this compound.
| Environmental Factor | Influence on Sorption | Influence on Transport |
| Soil pH | Increases with decreasing pH (cation exchange) | Decreases with decreasing pH |
| Soil Organic Carbon | Increases with higher organic carbon content (hydrophobic partitioning) | Decreases with higher organic carbon content |
| Clay Content | Increases with higher clay content (cation exchange) | Decreases with higher clay content |
| Water Solubility | Inversely related to sorption | Increases with higher solubility |
Transformation Products and Environmental Impact
The transformation of this compound in the environment can lead to the formation of various products, some of which may have their own environmental implications. As an intermediate in dye manufacturing, its primary transformation in an industrial context is its conversion into azo dyes. lookchem.com However, in the environment, other transformation pathways are possible.
One significant abiotic transformation pathway for aromatic amines in soil is oxidative coupling, which can lead to the formation of dimers and polymers. epa.gov For instance, the transformation of p-methoxyaniline in soil has been shown to produce 4,4'-dimethoxyazobenzene. epa.gov It is conceivable that this compound could undergo similar reactions, potentially forming colored and more persistent compounds.
Furthermore, as a precursor to azo dyes, the environmental impact of these final products is also a concern. Azo dyes can be released into waterways from textile and other industries. core.ac.uk Under anaerobic conditions, these dyes can be reduced to form aromatic amines, some of which are known to be toxic and carcinogenic. oup.com Therefore, the environmental fate of this compound is intrinsically linked to the fate of the dyes derived from it. The degradation of these dyes can, in a sense, regenerate precursor-like aromatic amines in the environment.
The degradation of plastics containing amine-modified nanoparticles has also been shown to release small toxic substances, including 3-ethylaniline, a related compound. rsc.org This suggests that the breakdown of materials synthesized using this compound could also be a source of environmental contamination.
Table 3: Potential Transformation Products of this compound and Their Environmental Significance This table is based on known transformation pathways of similar compounds and represents hypothesized products for this compound.
| Transformation Product | Formation Pathway | Potential Environmental Impact |
| Azo Dyes | Industrial Synthesis | Can be persistent, colored, and release toxic amines upon degradation. core.ac.uk |
| Oxidative Coupling Products (e.g., Dimers) | Abiotic reaction in soil | May be more persistent and colored than the parent compound. epa.gov |
| Aromatic Amines | Degradation of derived azo dyes | Can be toxic and carcinogenic. oup.com |
| N-Ethylaniline | Biodegradation/Abiotic Degradation | A simpler aromatic amine with its own environmental fate and toxicity profile. |
Safety and Regulatory Considerations in Academic Research
Laboratory Handling Protocols and Best Practices for 2-(N-Ethylanilino)ethanol
Proper handling of this compound in a laboratory setting is paramount to minimize exposure and mitigate risks. spectrumchemical.com This involves a combination of engineering controls, personal protective equipment, and safe work practices.
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors, mists, or dust. chemicalbook.comrutgers.edu An easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled. rutgers.edu
Personal Protective Equipment (PPE): A comprehensive PPE regimen is essential for the safe handling of this compound. This includes:
Eye Protection: Tight-fitting safety goggles or a face shield should be worn to prevent eye contact. chemicalbook.comrutgers.edufishersci.com
Skin Protection: Appropriate protective gloves, such as nitrile gloves for short-term use, and a full-length lab coat must be worn to prevent skin contact. chemicalbook.comrutgers.edusigmaaldrich.com Contaminated clothing should be removed immediately and washed before reuse. tcichemicals.com
Respiratory Protection: If ventilation is inadequate or for operations with a high potential for aerosol generation, a NIOSH-approved respirator, such as a type N95 dust mask, is necessary. chemicalbook.comsigmaaldrich.com
Storage and Handling Practices: this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. chemicalbook.comfishersci.com It is sensitive to light and air and may darken upon exposure. lanxess.comnih.gov Therefore, storage in amber glassware under an inert atmosphere is recommended. The compound should be kept away from incompatible materials such as oxidizing agents, strong acids, and sources of ignition. rutgers.edufishersci.com When handling, researchers must avoid breathing any dust, vapor, mist, or gas. chemicalbook.com It is also crucial to avoid eating, drinking, or smoking in areas where the chemical is used. tcichemicals.comlobachemie.com Hands should be washed thoroughly after handling. rutgers.edu
First Aid Measures: In the event of exposure, the following first aid measures should be taken immediately:
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. chemicalbook.com
Skin Contact: Flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. chemicalbook.com
Inhalation: Remove the individual from exposure to fresh air immediately. chemicalbook.com If breathing is difficult, administer oxygen. chemicalbook.com
Ingestion: Wash the mouth out with water. chemicalbook.com
In all cases of exposure, immediate medical attention should be sought. chemicalbook.comfishersci.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | chemicalbook.comcymitquimica.comavantorsciences.com |
| Molecular Weight | 165.23 g/mol | chemicalbook.comsigmaaldrich.com |
| Appearance | White or Colorless to Light yellow powder or lump; clear yellow to yellow-brown liquid after melting. | chemicalbook.comcymitquimica.comlookchem.com |
| Melting Point | 36-38 °C | sigmaaldrich.comavantorsciences.comlookchem.com |
| Boiling Point | 268-279 °C | chemicalbook.comsigmaaldrich.comavantorsciences.com |
| Density | ~1.047 g/cm³ | chemicalbook.comlookchem.com |
| Flash Point | 131 °C | lookchem.com |
| Water Solubility | 4.975 g/L at 20°C | lookchem.com |
Waste Management and Disposal in Research Settings
The proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility. Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification. fishersci.com
This material and its container must be disposed of as hazardous waste. carlroth.com It should not be mixed with other waste and must be left in its original container. sigmaaldrich.com Uncleaned containers should be handled in the same manner as the product itself. sigmaaldrich.com For spills, the material should be absorbed with an inert substance like dry sand or earth and then placed into a chemical waste container for disposal. chemicalbook.comfishersci.com Disposal should be carried out through an approved waste disposal plant. fishersci.comsigmaaldrich.com It is imperative to prevent the chemical from entering drains, sewers, or water systems. lanxess.comfishersci.comcarlroth.com
As a derivative of aniline (B41778), the waste may be considered toxic to aquatic life. rutgers.edulanxess.com Some research has explored methods like electro-polymerization for the removal of aniline from wastewater, which could be relevant for large-scale waste treatment. nih.gov
Regulatory Frameworks for Research Chemicals and Components
The use of research chemicals like this compound in academic settings is governed by a multi-tiered regulatory framework designed to protect human health and the environment. nih.gov These frameworks are established by national and international bodies and are implemented at the institutional level.
In the United States, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including exposure limits and hazard communication. fishersci.com The Environmental Protection Agency (EPA) regulates the disposal of chemical waste. fishersci.com Research institutions are required to have an Institutional Review Board (IRB) for research involving human subjects and often have dedicated Environmental Health and Safety (EHS) departments to ensure compliance with all regulations. nih.gov
In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation places responsibility on industry to manage the risks that chemicals may pose. carlroth.comchemos.de The European Commission has also introduced the 'safe and sustainable by design' (SSbD) framework, a voluntary approach to guide innovation towards safer and more sustainable chemicals and materials. europa.eu This framework involves a comprehensive assessment of hazards, worker exposure, and life-cycle impacts. europa.eu
Globally, various guidelines and codes, such as the Nuremberg Code and the Declaration of Helsinki, provide ethical principles for research. nih.gov Academic researchers must be familiar with their institution's specific policies, which are designed to comply with national and regional laws. ugent.be This includes conducting thorough risk assessments, seeking necessary approvals from ethics committees, and adhering to financial and resource management regulations. ugent.be
Q & A
Q. What are the established synthesis routes for 2-(N-Ethylanilino)ethanol, and what are their methodological considerations?
The primary synthesis method involves the reaction of N-ethylaniline with ethylene oxide under controlled conditions. This exothermic reaction requires careful temperature regulation (typically 40–60°C) to avoid side products like over-alkylation. Post-synthesis purification often involves vacuum distillation or recrystallization from ethanol to achieve ≥98% purity .
Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?
Key properties include:
- Melting Point : 33–38°C (variations due to polymorphic forms or impurities) .
- Boiling Point : 268–276°C .
- Solubility : Miscible in ethanol, chloroform, and ether; low water solubility (4.975 g/L at 20°C) .
- Stability : Sensitive to light and oxygen; store under inert gas (e.g., N₂) in amber glassware .
Q. How can researchers safely mitigate health hazards associated with this compound?
Safety protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/37/38) .
- Ventilation : Use fume hoods during synthesis to limit inhalation of vapors (P261) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do researchers resolve discrepancies in reported physicochemical data (e.g., melting points)?
Discrepancies (e.g., melting points ranging from 33°C to 38°C) may arise from impurities, polymorphic forms, or measurement techniques. Researchers should:
Q. What strategies optimize solubility for biological or catalytic applications?
For low aqueous solubility:
- Co-solvents : Use DMSO or ethanol (up to 10% v/v) to enhance solubility without denaturing proteins .
- Temperature Adjustment : Solubility in chloroform increases from 1.02 g/mL at 25°C to 1.5 g/mL at 40°C .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonation) while retaining core structure .
Q. How is this compound utilized in synthesizing advanced materials (e.g., electro-optic dyes)?
this compound serves as a precursor for azo dyes (e.g., AZ-1):
Q. What analytical techniques are recommended for quantifying trace impurities?
- HPLC-MS : Detects alkylation byproducts (e.g., N,N-diethyl derivatives) with LOD <0.1% .
- FT-IR : Identifies hydroxyl (-OH) and amine (-NH) functional groups; compare with reference spectra .
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 1.2 ppm (CH₃ of ethyl) and δ 3.6 ppm (CH₂-OH) .
Q. How do reaction conditions influence selectivity in alkylation reactions?
Q. What role does this compound play in chiral catalysis or stereoselective synthesis?
The hydroxyl and ethylamine groups enable its use as a chiral ligand in asymmetric catalysis:
- Example : Coordination with transition metals (e.g., Cu²⁺) for enantioselective C–N bond formation .
- Optimization : Adjust pH (6–8) to balance ligand stability and catalytic activity .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting toxicity data in literature?
While some sources classify it as "not classified" for environmental hazards , others note acute toxicity (R22: harmful if swallowed). Mitigation steps include:
- In Silico Modeling : Use tools like ECOSAR to predict ecotoxicity .
- In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to validate safety thresholds .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
